Product packaging for 2-(2-N-BOC-AMINOETHYLAMINO)-2-(2-FURANY&(Cat. No.:CAS No. 871125-85-8)

2-(2-N-BOC-AMINOETHYLAMINO)-2-(2-FURANY&

Cat. No.: B1602439
CAS No.: 871125-85-8
M. Wt: 284.31 g/mol
InChI Key: ONFTXSIYQYEFEG-UHFFFAOYSA-N
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Description

Significance of Non-Proteinogenic α-Amino Acids in Modern Organic Chemistry

Non-proteinogenic amino acids are α-amino acids that are not among the 22 naturally encoded for protein synthesis. masterorganicchemistry.com While not part of the primary genetic code, over a thousand such compounds have been identified in natural sources like plants and microorganisms, where they serve diverse biological roles as metabolic intermediates, signaling molecules, or defense compounds. organic-chemistry.org

In modern organic chemistry, the deliberate synthesis of non-proteinogenic amino acids is a thriving field. masterorganicchemistry.comwikipedia.org These "unnatural" amino acids are invaluable for several reasons:

Pharmaceutical Development: They are key components in many pharmacological compounds. wikipedia.org For instance, incorporating them into peptide drugs can enhance stability against enzymatic degradation, improve bioavailability, and fine-tune binding affinity to biological targets. nih.gov

Conformational Control: Their unique side chains can be used to introduce specific structural constraints into peptides and other molecules, helping to create desired three-dimensional shapes, such as β-turns. nih.gov

Probing Biological Systems: They serve as tools to study enzyme mechanisms and protein functions. For example, replacing a natural amino acid with a synthetic analog can help elucidate its role in biological activity.

Classic methods for their synthesis include the Strecker synthesis, which builds the amino acid from an aldehyde, ammonia, and cyanide, and the Ugi reaction, a multi-component reaction that can generate diverse amino acid derivatives in a single step. masterorganicchemistry.comnih.gov

Role of Protected Amino Acid Scaffolds in Complex Molecule Construction

The synthesis of molecules containing multiple functional groups, such as the target compound with its two amine groups and a carboxylic acid, requires a precise strategy to control reactivity. This is achieved through the use of "protecting groups." A protecting group is a chemical moiety that temporarily masks a reactive functional group, preventing it from participating in a reaction while transformations occur elsewhere in the molecule. nih.govmasterorganicchemistry.com

The tert-butoxycarbonyl group, commonly known as the BOC group , is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. organic-chemistry.org Its popularity stems from several key advantages:

Stability: The BOC group is stable under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions.

Orthogonality: It can be used in conjunction with other protecting groups (like Fmoc or Cbz) that are removed under different conditions, allowing for selective deprotection of specific sites in a complex molecule. organic-chemistry.orgnih.gov

Ease of Removal: The BOC group is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA), which regenerates the free amine without disturbing other acid-labile groups.

In the context of 2-(2-N-BOC-AMINOETHYLAMINO)-2-(2-FURANYL)ACETIC ACID, the BOC group on the ethylamino side chain ensures that this secondary amine does not interfere with reactions intended for the α-amino group or the carboxylic acid. This selective protection is fundamental to building the molecule in a controlled, step-wise manner.

Table 1: Representative Protecting Groups in Amino Acid Synthesis

Protecting Group Abbreviation Target Functional Group Cleavage Conditions
tert-Butoxycarbonyl BOC Amine Mild Acid (e.g., TFA)
9-Fluorenylmethoxycarbonyl Fmoc Amine Base (e.g., Piperidine)
Carboxybenzyl Cbz or Z Amine Catalytic Hydrogenation
Benzyl (B1604629) Ester Bzl Carboxylic Acid Catalytic Hydrogenation
tert-Butyl Ester tBu Carboxylic Acid Mild Acid (e.g., TFA)

Overview of Furan-Containing Organic Compounds as Synthetic Intermediates

The furan (B31954) ring is a five-membered aromatic heterocycle containing one oxygen atom. mdpi.com While it possesses aromatic character, its resonance energy is significantly lower than that of benzene (B151609), making it more reactive and synthetically versatile. mdpi.com This unique reactivity allows furan to participate in a wide array of chemical transformations where it can act as a diene in Diels-Alder reactions, undergo electrophilic substitution, or be converted into other cyclic and acyclic structures. mdpi.com

The incorporation of a furan moiety into organic molecules is a common strategy in drug discovery and natural product synthesis. sigmaaldrich.com Furan-containing compounds exhibit a broad spectrum of biological activities. For example, derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been identified as potent agonists at specific NMDA receptor subtypes, highlighting the role of the furan ring in molecular recognition at biological targets. nih.gov

Table 2: Illustrative Research Findings on Furanyl Amino Acid Derivatives

Compound Synthetic Method Key Finding
N-(2-Furoyl)glycine Condensation of 2-furoic acid and glycine (B1666218). nih.gov Identified as a human metabolite, demonstrating the biocompatibility of the furoyl-amino acid linkage. nih.gov
5-Nitro-2-furyl N-substituted β-amino acid derivatives Multi-step synthesis involving coupling reactions. Exhibited promising antimicrobial activity against multidrug-resistant Gram-positive pathogens. nih.gov
(R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives Multi-step synthesis from a protected amino acid precursor. Showed potent and selective agonist activity at specific glycine-binding sites of NMDA receptors. nih.gov
2-Alkylfurans from α,β-unsaturated aldehydes Catalyzed by amino acids under thermal conditions. Amino acids were found to catalyze the formation of various 2-alkylfurans from lipid oxidation products. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O5 B1602439 2-(2-N-BOC-AMINOETHYLAMINO)-2-(2-FURANY& CAS No. 871125-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-13(2,3)20-12(18)15-7-6-14-10(11(16)17)9-5-4-8-19-9/h4-5,8,10,14H,6-7H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFTXSIYQYEFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(C1=CC=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584747
Record name ({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)(furan-2-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871125-85-8
Record name α-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]amino]-2-furanacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871125-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)(furan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Retrosynthesis and Synthetic Methodologies for 2 2 N Boc Aminoethylamino 2 2 Furanyl Acetic Acid

Convergent and Divergent Approaches to α-Substituted Amino Acid Derivatives

The construction of the α-substituted amino acid core can be approached through various synthetic strategies. Both convergent and divergent pathways offer distinct advantages in terms of efficiency and stereochemical control. Convergent approaches involve the coupling of pre-functionalized fragments, while divergent strategies rely on the sequential modification of a common intermediate.

Strecker-Type Syntheses and Analogous Transformations

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. organic-chemistry.orgwikipedia.org This reaction typically involves the one-pot, three-component reaction of an aldehyde or ketone, ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

In the context of the target molecule, a retrosynthetic disconnection via the Strecker pathway would involve a furan-containing aldehyde (furan-2-carbaldehyde), the N-BOC protected ethylenediamine, and a cyanide source. The initial condensation would form an imine, which is then attacked by the cyanide nucleophile to generate an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group would yield the desired carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Key Steps in a Postulated Strecker-Type Synthesis

StepReactantsIntermediate/ProductKey Transformation
1Furan-2-carbaldehyde, N-BOC-ethylenediamineIminium ionFormation of an imine intermediate. libretexts.orglibretexts.org
2Iminium ion, Cyanide source (e.g., KCN)α-AminonitrileNucleophilic addition of cyanide to the imine. wikipedia.org
3α-Aminonitrile, Acid/Base and Water2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetic acidHydrolysis of the nitrile to a carboxylic acid. masterorganicchemistry.com

The classical Strecker synthesis produces a racemic mixture of the α-amino acid. wikipedia.org However, the development of asymmetric Strecker reactions, utilizing chiral auxiliaries or catalysts, has enabled the enantioselective synthesis of α-amino acids. wikipedia.org

Asymmetric Alkylation and Nucleophilic Addition Strategies

Asymmetric alkylation of glycine (B1666218) enolate equivalents is a powerful strategy for the synthesis of enantioenriched α-amino acids. This approach typically involves the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation reaction. For the synthesis of the target molecule, this would entail the alkylation of a chiral glycine imine Schiff base with a suitable furanyl electrophile.

Nucleophilic addition reactions to imines are fundamental for the construction of C-N bonds and are central to many amino acid syntheses. nih.govscilit.com The addition of organometallic reagents to chiral N-sulfinyl imines, for example, is a well-established method for the asymmetric synthesis of α-branched amines. wiley-vch.de A plausible route to the target compound could involve the nucleophilic addition of a furanyl organometallic species to a chiral imine derived from glyoxylic acid and a chiral amine auxiliary.

Recent advances have focused on the development of catalytic, enantioselective nucleophilic additions to imines. These methods often utilize chiral catalysts to control the stereochemistry of the newly formed C-C or C-N bond. scilit.com For instance, the use of chiral phosphoric acids has been shown to catalyze the enantioselective aza-Friedel-Crafts reaction between imines and electron-rich aromatic compounds like furan (B31954). researchgate.net

Table 2: Comparison of Asymmetric Strategies

StrategyKey FeaturesPotential Application to Target Molecule
Asymmetric Alkylation Use of chiral auxiliaries on a glycine template to direct alkylation. chemrxiv.orgAlkylation of a chiral glycine enolate with a furanyl halide or triflate.
Nucleophilic Addition to Chiral Imines Addition of a nucleophile to an imine bearing a chiral auxiliary. wiley-vch.deAddition of a furanyl nucleophile to a chiral glyoxylate (B1226380) imine.
Catalytic Asymmetric Nucleophilic Addition Use of a chiral catalyst to control the stereoselectivity of the addition to a prochiral imine. researchgate.netChiral Lewis acid or Brønsted acid-catalyzed addition of furan to an imine precursor.

The choice of a specific nucleophilic addition strategy would depend on the availability of starting materials, the desired level of stereocontrol, and the scalability of the reaction.

Enantioselective Catalysis in α-Amino Acid Formation

Enantioselective catalysis represents the state-of-the-art in the synthesis of chiral α-amino acids. A variety of catalytic systems have been developed for the asymmetric synthesis of these valuable compounds. These include transition-metal catalysis and organocatalysis.

For the synthesis of α-aryl and α-heteroaryl amino acids, several catalytic methods have proven effective. For example, copper-catalyzed asymmetric alkylation of tert-butyl glycinate (B8599266) Schiff bases has been reported for the synthesis of chiral unnatural α-substituted α-amino acids. chemrxiv.org Nickel-catalyzed asymmetric hydrogenation of N-sulfonyl ketimino esters is another highly efficient method for producing chiral α-amino acid derivatives with excellent enantioselectivity. rsc.org

Furthermore, direct catalytic asymmetric addition of nucleophiles to α-iminoesters is a powerful tool. For instance, the enantioselective addition of acetonitrile (B52724) to α-iminoesters has been achieved using chiral N-heterocyclic carbene complexes of iridium. rsc.org Conceptually, a similar approach could be envisioned where a furanyl nucleophile is added to an α-iminoester in the presence of a suitable chiral catalyst.

The development of chiral Brønsted acid catalysts has also enabled highly enantioselective Mannich-type reactions, which could be adapted for the synthesis of the target amino acid. researchgate.net

Installation of the Furan Moiety

The furan ring is a key structural feature of the target molecule. Its introduction can be achieved either by incorporating it at the α-position of an amino acid precursor or by functionalizing a pre-existing furan core.

Approaches to Furan Ring Introduction at the α-Position

The direct introduction of a furan ring at the α-position of an amino acid scaffold can be accomplished through several methods. One of the most direct is the Friedel-Crafts-type reaction of furan with an electrophilic α-amino acid precursor. For example, the reaction of furan with an α-ketimino ester in the presence of a chiral bis(phosphoric acid) catalyst can lead to the enantioselective synthesis of heteroaromatic N-tosyl α-amino acids. researchgate.net

Alternatively, cross-coupling reactions can be employed. For instance, a protected α-halo-glycine derivative could be coupled with a furanyl organometallic reagent (e.g., furanylzinc or furanylboronic acid) in the presence of a suitable transition metal catalyst, such as palladium or nickel. This approach offers a high degree of flexibility in the choice of coupling partners.

Functionalization of Pre-existing Furan Cores

An alternative strategy involves starting with a furan-containing building block and elaborating it to introduce the amino and acid functionalities. For example, furan-2-carbaldehyde can serve as a versatile starting material. As discussed in the context of the Strecker synthesis, it can be converted into the target α-amino acid. wikipedia.orgmasterorganicchemistry.com

Another approach would be the functionalization of a pre-existing furanyl acetic acid derivative. For instance, 2-(2-furanyl)acetic acid could be subjected to α-amination. However, direct amination of the α-position of a carboxylic acid can be challenging. A more common approach is the α-bromination of the corresponding acid chloride or ester, followed by nucleophilic substitution with the desired amine.

The high sensitivity of the furan ring to strong acids and oxidants must be considered when planning synthetic routes. nih.gov Milder reaction conditions are often necessary to avoid degradation of the furan moiety. nih.gov

Incorporation and Manipulation of the Aminoethylamino Fragment

The introduction of the aminoethylamino moiety is a critical step that defines the structure and potential functionality of the target molecule. This process involves building the diamine backbone and ensuring its correct placement.

Strategies for Di-amine Backbone Assembly

The assembly of a diamine backbone, such as the aminoethylamino group, can be approached in several ways. One common strategy involves the use of pre-functionalized building blocks. For instance, a synthetic route could begin with a protected form of ethylenediamine, which is then coupled to the α-carbon of a furan-containing precursor.

Alternatively, the diamine can be constructed in a stepwise fashion. This might involve the introduction of a single protected amine, followed by a chain extension and subsequent conversion of another functional group into the second amine. For example, a synthetic pathway could utilize the Wittig olefination of an N-protected α-amino aldehyde to introduce a carbon-carbon double bond, which can then be reduced and further functionalized to yield the desired diamine structure. mdpi.com Biosynthetic approaches are also gaining traction, with microorganisms like Escherichia coli and Corynebacterium glutamicum being engineered to produce various diamines. nih.gov

Regioselective Amine Introduction

Achieving regioselectivity—the control of where a chemical reaction occurs on a molecule—is paramount when introducing the aminoethylamino group. In a molecule with multiple reactive sites, it is crucial to direct the amine to the correct position. This can be accomplished through several methods:

Use of Directing Groups: A directing group can be temporarily installed on the molecule to guide the incoming amine to the desired location.

Catalytic Methods: Modern organic synthesis increasingly relies on catalysts to achieve high regioselectivity. For example, photocatalysis has been shown to enable the direct and regioselective amination of arenes with alkyl amines. nih.gov

Substrate-Controlled Reactions: The inherent electronic and steric properties of the starting material can be exploited to favor reaction at a specific site. For instance, the reaction of β-enamino diketones with hydroxylamine (B1172632) hydrochloride can be controlled to produce different regioisomers of isoxazoles simply by varying the reaction conditions. rsc.org

Orthogonal Protecting Group Strategies

In the synthesis of a molecule with multiple functional groups, such as the two amines and the carboxylic acid in the target compound, a robust protecting group strategy is essential. imperial.edu Orthogonal protection, which allows for the selective removal of one protecting group in the presence of others, is a key concept in this regard. numberanalytics.comorganic-chemistry.org

Application of the tert-Butoxycarbonyl (BOC) Group for Amine Protection

The tert-butoxycarbonyl (BOC) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in non-peptide chemistry. jk-sci.comfishersci.co.uk Its popularity stems from its ease of introduction and its stability under a wide range of reaction conditions, except for strong acids. organic-chemistry.org

The protection of an amine with a BOC group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukmasterorganicchemistry.com This reaction is generally high-yielding and can be performed under mild conditions. fishersci.co.uk

For a molecule with a diamine backbone like the target compound, the selective protection of one amine over the other is a significant challenge. One reported method for the selective mono-BOC protection of diamines involves the sequential addition of one molar equivalent of hydrochloric acid followed by one molar equivalent of Boc₂O, and then neutralization. tandfonline.com This approach takes advantage of the different reactivity of the two amine groups after one has been protonated.

Table 1: Common Reagents for BOC Protection

Reagent Base Solvent(s)

This table provides examples of common reagents and solvents used for the BOC protection of amines.

Selective Deprotection Methods for BOC-Protected Amines

The removal of the BOC group is typically accomplished under acidic conditions. masterorganicchemistry.com A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is commonly used and effectively cleaves the BOC group, leaving the amine as its corresponding salt. jk-sci.com

The ability to selectively deprotect one BOC group in the presence of another or in the presence of other acid-sensitive groups is a more nuanced challenge. acs.org Researchers have developed various methods to achieve this selectivity:

Thermolytic Deprotection: Heating a BOC-protected amine in certain solvents can lead to its cleavage. This method can sometimes offer selectivity based on the electronic environment of the protected amine. acs.orgacs.org For example, an aryl N-BOC group can be removed in the presence of an alkyl N-BOC group by carefully controlling the temperature. acs.orgacs.org

Catalytic Deprotection: Certain Lewis acids, such as iron(III) salts, have been shown to catalytically and selectively remove the BOC group from N,N'-diprotected amines. semanticscholar.org

Mild Acidolysis: Using milder acidic conditions or controlling the stoichiometry of the acid can sometimes allow for the selective deprotection of more labile BOC groups.

Table 2: Selected Methods for BOC Deprotection

Reagent(s) Conditions Selectivity Notes
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Room Temperature General, non-selective deprotection
Oxalyl Chloride in Methanol (B129727) Room Temperature Mild conditions, tolerant of various functional groups rsc.org
Iron(III) Catalysis Varies Can be selective for one BOC group in a di-BOC protected amine semanticscholar.org

This table summarizes various methods for the deprotection of BOC-protected amines, highlighting their conditions and potential for selectivity.

Chemical Reactivity and Transformation Studies of 2 2 N Boc Aminoethylamino 2 2 Furanyl Acetic Acid

Reactivity of the Furan (B31954) Ring System

The furan moiety is an electron-rich aromatic heterocycle, which makes it significantly more reactive than benzene (B151609) in several classes of reactions. wikipedia.orgucalgary.ca Its reactivity is a blend of aromatic character and the behavior of a vinologous enol ether.

Electrophilic Aromatic Substitution Pathways

Due to the electron-donating nature of the oxygen atom, the furan ring is highly susceptible to electrophilic aromatic substitution. wikipedia.orgpearson.com The substitution preferentially occurs at the 2- and 5-positions, where the intermediate carbocation is most effectively stabilized by resonance. pearson.compearson.comquora.com In the case of 2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetic acid, the 2-position is already substituted. Therefore, electrophilic attack is predicted to occur predominantly at the 5-position.

Common electrophilic substitution reactions that furans undergo include:

Nitration: Typically carried out with mild nitrating agents like acetyl nitrate (B79036) at low temperatures to yield 2-nitrofuran (B122572) derivatives. numberanalytics.com

Halogenation: Furan reacts vigorously with chlorine and bromine, often leading to polyhalogenated products. Milder conditions are required for mono-halogenation. pharmaguideline.com

Sulfonation: Reaction with sulfur trioxide in pyridine (B92270) or dioxane can introduce a sulfonic acid group. pharmaguideline.com

Friedel-Crafts Acylation: This reaction, which introduces an acyl group, is also feasible on the furan ring, typically favoring the 2- or 5-position. brainly.com

The increased electron density in the furan ring, compared to benzene, allows these reactions to proceed under milder conditions. pearson.comnumberanalytics.com

Cycloaddition Reactions (e.g., Diels-Alder) of 2-Substituted Furans

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comacs.orgmdpi.com This reactivity highlights its partial diene character. The reaction of a furan with a dienophile leads to the formation of a 7-oxabicyclo[2.2.1]heptane derivative. acs.org These cycloadducts are valuable synthetic intermediates that can be further transformed into substituted arenes and other complex molecules. acs.org

The presence of substituents on the furan ring influences the rate and selectivity of the Diels-Alder reaction. Electron-donating groups, such as the alkylamino side chain in the target molecule (even with the Boc-protecting group), are generally expected to enhance the reactivity of the furan as a diene. acs.org The reaction of 2-amino-substituted furans with various dienophiles has been shown to proceed, yielding cycloadducts that can be converted to polysubstituted anilines. acs.org

DienophileReaction ConditionsProduct TypeReference
N-phenylmaleimideReflux in benzeneexo-cycloadduct acs.org
Maleic anhydride (B1165640)Room Temperatureexo-cycloadduct acs.org
AcrylonitrileN/A (Theoretical)Cycloadduct nih.gov
Methyl acrylateN/A (Theoretical)Cycloadduct nih.gov

Hydrogenation and Ring Opening Reactions of the Furan Moiety

The furan ring can be fully or partially reduced under various hydrogenation conditions. wikipedia.org

Hydrogenation: Catalytic hydrogenation of furans can lead to the formation of dihydrofurans and, upon complete reduction, tetrahydrofurans. wikipedia.orgrsc.org This transformation is significant for converting biomass-derived furanics into valuable chemicals. researchgate.net Various catalysts, including those based on palladium (Pd), platinum (Pt), nickel (Ni), and ruthenium (Ru), are employed for this purpose. mdpi.comacs.org However, simple furans can be challenging to reduce to tetrahydrofuran (B95107) without ring opening. pharmaguideline.com The choice of catalyst and reaction conditions is crucial to control the selectivity towards either ring hydrogenation or reduction of other functional groups. mdpi.com For instance, while furfural (B47365) and furfuryl alcohol are reactive in ring hydrogenation, furoic acid shows less reactivity under certain conditions. rsc.org

Ring Opening: The furan ring is susceptible to cleavage under acidic conditions or through oxidation. pharmaguideline.commdpi.com Acid-catalyzed ring opening of furfuryl derivatives is a known reaction, often leading to the formation of levulinic acid or related dicarbonyl compounds. mdpi.comrsc.org Oxidative ring opening can be achieved using reagents like sodium hypochlorite (B82951) or hydrogen peroxide. pharmaguideline.com In biological systems, cytochrome P450-catalyzed oxidation of the furan ring can lead to the formation of reactive intermediates like cis-enediones, which can be a source of toxicity for some furan-containing compounds. nih.gov

Metal-Catalyzed Transformations on the Furan Ring

Transition metal catalysis offers a broad spectrum of transformations for the furan ring, enabling the synthesis of complex molecules. nih.govhamiltonplace.com Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, can be performed on halogenated or metalated furans to form new carbon-carbon bonds. Furthermore, metal hydrides, such as those derived from iron, can initiate radical reactions on furan-containing substrates. acs.org Gold catalysts have been used to activate furan rings towards addition reactions, leading to ring-opening and subsequent cyclization cascades. researchgate.net

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of 2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetic acid can be readily converted to its corresponding esters through reaction with an alcohol under acidic conditions or by using coupling agents. Acid-catalyzed esterification is a reversible process, and conditions are typically optimized to favor product formation. mdpi.com

Amidation: Reaction of the carboxylic acid with a primary or secondary amine, typically in the presence of a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), will yield the corresponding amide. researchgate.net This reaction is fundamental in peptide synthesis and allows for the linkage of the molecule to other amino acids or amine-containing structures. The N-Boc protecting group on the side chain is stable to standard amidation conditions. researchgate.net

ReagentReaction TypeProduct
Alcohol (e.g., Ethanol) / Acid CatalystEsterificationEthyl ester
Amine (e.g., Glycine (B1666218) ethyl ester) / Coupling AgentAmidationPeptide-like amide

Reduction to Alcohol and Further Derivatizations

The carboxylic acid moiety of the title compound can be selectively reduced to its corresponding primary alcohol, 2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)ethanol. This transformation provides a versatile intermediate for further functionalization.

Reduction of the Carboxylic Acid: The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Strong reducing agents are typically required.

Lithium Aluminum Hydride (LiAlH₄): A powerful and common reagent for this conversion, typically used in ethereal solvents like tetrahydrofuran (THF) or diethyl ether. The reaction generally proceeds with high yield.

Borane Complexes: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS) are also effective and can offer better selectivity in the presence of other reducible functional groups.

Following the reduction, the newly formed primary alcohol opens up avenues for a variety of derivatization reactions. These derivatizations are crucial for modifying the compound's properties or for linking it to other molecular scaffolds.

Further Derivatizations of the Alcohol:

Esterification: The alcohol can be readily converted to esters through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or directly with a carboxylic acid under acidic catalysis (Fischer esterification).

Etherification: Formation of ethers can be achieved via the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation: The primary alcohol can be oxidized back to the aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), or further to the carboxylic acid using stronger oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Table 1: Exemplary Conditions for Reduction and Subsequent Derivatization

TransformationReagent(s)Solvent(s)Typical ConditionsExpected Product
Reduction 1. LiAlH₄ 2. H₂O or acid quenchTHF or Et₂O0 °C to reflux2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)ethanol
Esterification Acetic anhydride, PyridineDichloromethane (B109758) (DCM)Room Temperature[2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)ethyl] acetate
Etherification 1. NaH 2. Methyl iodideTHF0 °C to RT1-(2-Furanyl)-1-(2-methoxyethyl)-N'-(tert-butoxycarbonyl)ethane-1,2-diamine
Oxidation (to aldehyde) PCC or DMPDCMRoom Temperature2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetaldehyde

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from α-amino acids is a challenging transformation that often requires harsh conditions or specific activating groups. The stability of the α-carbanion or radical intermediate is key to the success of such reactions. The presence of the furan ring and the adjacent nitrogen atom in the title compound could influence the feasibility of decarboxylation.

Potential, albeit speculative, pathways include:

Reductive Decarboxylation: Methods like the Barton decarboxylation, involving conversion of the carboxylic acid to a thiohydroxamate ester followed by radical reduction, could be explored.

Oxidative Decarboxylation: Reagents like lead tetraacetate can effect decarboxylation, although this method is often associated with the formation of other oxidized byproducts.

Due to the general stability of α-amino acids, these transformations are not considered facile and would require specific investigation to establish viable conditions for this particular substrate.

Reactivity of the Aminoethylamino Side Chain

The aminoethylamino side chain contains two nitrogen atoms with distinct reactivity profiles: a secondary amine and a primary amine masked by a tert-butyloxycarbonyl (Boc) protecting group.

N-Alkylation and Acylation Reactions of the Free Amine

The secondary amine in the side chain is a nucleophilic center and can readily participate in alkylation and acylation reactions. Protecting groups for the α-amine functionality, such as the Boc group, are crucial for achieving selective reactions at the side-chain amine. americanpeptidesociety.org

N-Alkylation: The introduction of an alkyl group onto the secondary nitrogen can be achieved under basic conditions. google.com A base is used to deprotonate the amine, increasing its nucleophilicity, followed by the addition of an alkylating agent. researchgate.net

Bases: Common bases include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). google.com

Alkylating Agents: Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) are typically used. google.comresearchgate.net

N-Acylation: The secondary amine reacts smoothly with acylating agents to form amides. This reaction is generally high-yielding and can be performed under mild conditions.

Acylating Agents: Acyl chlorides or anhydrides are common reagents, often used in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine to scavenge the acidic byproduct.

Table 2: Conditions for N-Alkylation and Acylation of the Secondary Amine

ReactionReagent(s)BaseSolvent(s)Typical Conditions
N-Alkylation Methyl IodideNaHTHF or DMF0 °C to Room Temp
N-Acylation Acetyl ChlorideTriethylamineDCM or Chloroform0 °C to Room Temp

Post-Deprotection Reactivity of the Primary Amine

The Boc group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. fishersci.co.ukmasterorganicchemistry.com The deprotection of the Boc group on the terminal nitrogen unmasks a primary amine, creating a versatile diamine scaffold.

Boc Deprotection: The removal of the Boc group is typically achieved by treatment with a strong acid. total-synthesis.com

Reagents: Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or diethyl ether) are highly effective. fishersci.co.uktotal-synthesis.com The reaction proceeds via cleavage of the tert-butyl group to form isobutene and carbon dioxide, regenerating the free amine. masterorganicchemistry.com

Reactivity of the Primary Amine: Once deprotected, the primary amine can undergo a wide array of reactions, including:

Selective N-Alkylation/Acylation: Under controlled conditions, it is possible to selectively functionalize the primary amine in the presence of the secondary amine due to steric and electronic differences.

Schiff Base Formation: Reaction with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines.

Reductive Amination: The primary amine can be used to alkylate other carbonyl compounds in the presence of a reducing agent.

Formation of Cyclic Structures from the Diamine Fragment

The 1,2-diamine moiety generated after Boc deprotection is a powerful building block for the synthesis of various nitrogen-containing heterocycles. scielo.org.mx The formation of these rings is often driven by the thermodynamic stability of the resulting cyclic structure. peptide.com

Cyclization Reactions:

Reaction with Dicarbonyl Compounds: Condensation with 1,2- or 1,3-dicarbonyl compounds (e.g., 2,4-pentanedione) can lead to the formation of seven-membered diazepine (B8756704) rings or other heterocyclic systems.

Formation of Piperazinones: If the parent molecule were a β-amino acid derivative, intramolecular cyclization could yield a piperazinone. In the present case, intermolecular reactions are more likely. For instance, reaction with an α-halo ester could lead to a substituted piperazinone.

Formation of Imidazolidines: Reaction with an aldehyde or ketone will form a five-membered imidazolidine (B613845) ring. This is a common cyclization pattern for 1,2-diamines.

The specific outcome of these cyclization reactions depends heavily on the chosen reaction partner and the conditions employed. researchgate.netfrontiersin.orgresearchgate.net

Table 3: Potential Cyclization Reactions of the Deprotected Diamine

ReactantProduct ClassRing SizeTypical Conditions
Phosgene or equivalentCyclic Urea5-memberedBasic, e.g., Triethylamine
1,2-Diketone (e.g., Benzil)Dihydrodiazepine7-memberedAcid or base catalysis
Aldehyde (e.g., Formaldehyde)Imidazolidine5-memberedMild, often spontaneous
α,β-Unsaturated EsterMichael addition followed by cyclizationPiperazinone derivativeBasic conditions

Stereochemical Aspects in the Synthesis and Reactions of 2 2 N Boc Aminoethylamino 2 2 Furanyl Acetic Acid

Diastereoselectivity and Enantioselectivity in Synthetic Routes

The creation of the chiral quaternary center in α,α-disubstituted amino acids requires precise control over both diastereoselectivity and enantioselectivity. researchgate.netnih.gov Various strategies have been developed to achieve this, often relying on chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions. nih.govrsc.org

One common approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed. For instance, the alkylation of a chiral oxazolidinone auxiliary attached to a precursor can proceed with high diastereoselectivity. acs.orgacs.org

Synergistic catalysis, employing a combination of metal catalysts and chiral ligands, has emerged as a powerful tool for the stereodivergent synthesis of α,α-disubstituted α-amino acids. nih.govsemanticscholar.org This allows for the selective formation of any of the four possible stereoisomers from the same starting materials by choosing the appropriate combination of chiral catalysts.

The following table summarizes representative examples of stereoselective synthetic methods applicable to the synthesis of α,α-disubstituted amino acids, which could be adapted for the target molecule.

Method Catalyst/Auxiliary Substrate Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.)
Asymmetric AllylationCu/Ir dual catalysisAldimine esterUp to >20:1Up to 99%
Auxiliary-controlled AlkylationChiral OxazolidinoneYnamide>20:199%
Catalytic Asymmetric AdditionChiral N-heterocyclic carbene-Iridium complexα-iminoester-Up to 96%

This table presents data from analogous systems and is for illustrative purposes.

Chiral Induction and Control in α-Carbon Functionalization

Chiral induction is fundamental to establishing the desired stereochemistry at the α-carbon. In the context of 2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetic acid, this involves the stereocontrolled introduction of either the furanyl group or the aminoethylamino side chain.

Methods for the α-functionalization of amino acid precursors often involve the formation of an enolate or an equivalent, which then reacts with an electrophile. The use of chiral phase-transfer catalysts or chiral ligands for the metal cation of the enolate can effectively control the facial selectivity of the electrophilic attack, leading to high enantioselectivity. semanticscholar.org

For example, the asymmetric alkylation of a glycine-derived Schiff base is a well-established method. The chiral auxiliary, often derived from a natural product like camphor, directs the incoming electrophile to one face of the enolate. A similar strategy could be envisioned for the synthesis of the target molecule, where a furanyl-containing electrophile is added to a chiral glycine (B1666218) enolate equivalent.

Conformational Analysis and Stereochemical Stability of the Molecule

The presence of two bulky substituents at the α-carbon, a furan (B31954) ring and a substituted aminoethyl chain, significantly restricts the conformational freedom of the molecule. nih.govjst.go.jpresearchgate.net This steric hindrance influences the torsional angles (phi, ψ) of the amino acid backbone, favoring specific conformations. nih.gov In peptides, the incorporation of α,α-disubstituted amino acids often leads to the formation of stable secondary structures like 3(10)-helices or fully extended conformations. nih.govjst.go.jpresearchgate.net

The stereochemical stability of the quaternary center is generally high due to the significant energy barrier required to break and reform a carbon-carbon or carbon-nitrogen bond. Racemization at the α-center under normal physiological or synthetic conditions is highly unlikely. However, extreme pH or temperature conditions could potentially lead to epimerization if a plausible chemical pathway exists, though this is less of a concern for α,α-disubstituted amino acids compared to their α-hydrogen counterparts. Studies on the effect of D-amino acid substitutions in peptides have shown that the stability of secondary structures is highly dependent on the side-chain stereochemistry. nih.gov

Retention and Inversion of Configuration During Transformations

Chemical transformations involving the stereocenter of 2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetic acid must be carefully considered to either retain or invert the established configuration as desired. vedantu.com

Inversion of Configuration: A single SN2 reaction at the α-carbon, if a suitable leaving group were present, would lead to an inversion of configuration. vedantu.com For instance, if the aminoethylamino side chain were to be introduced via nucleophilic substitution on a precursor with a leaving group at the α-position, the stereochemical outcome would depend on the mechanism of the reaction. An SN2 mechanism would result in inversion, while an SN1 mechanism would likely lead to a racemic mixture. vedantu.com The stereochemical outcome of such transformations is a critical consideration in the design of a synthetic route.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-N-BOC-AMINOETHYLAMINO)-2-(2-FURANYL)ACETIC ACID, methods like Density Functional Theory (DFT) would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, offering insights into the spatial orientation of the furan (B31954) ring relative to the amino acid backbone and the conformation of the N-BOC protected ethylamino side chain.

Furthermore, these calculations would illuminate the electronic structure of the molecule. Key parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap would be determined. This information is paramount for predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its propensity to act as an electron donor or acceptor, respectively. The electrostatic potential map would also be generated, highlighting regions of positive and negative charge and thus predicting sites susceptible to electrophilic or nucleophilic attack.

Reaction Mechanism Elucidation Using Computational Methods

The synthesis of 2-(2-N-BOC-AMINOETHYLAMINO)-2-(2-FURANYL)ACETIC ACID is likely achieved through a multi-component reaction, such as the Ugi reaction. Computational chemistry offers powerful tools to elucidate the step-by-step mechanism of such complex transformations. rsc.orgrsc.org By modeling the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. researchgate.net

This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating their corresponding activation energies. rsc.org A high activation energy would suggest a slow reaction step, while a low barrier would indicate a more facile transformation. rsc.org For instance, in related aminolysis reactions, both concerted and stepwise mechanisms can be computationally explored to determine the most energetically favorable route. researchgate.net Such studies would clarify the precise sequence of bond-forming and bond-breaking events and could reveal the role of catalysts or solvent molecules in the reaction.

Conformational Landscape Analysis and Energy Minima Identification

Due to the presence of multiple rotatable single bonds, 2-(2-N-BOC-AMINOETHYLAMINO)-2-(2-FURANYL)ACETIC ACID can exist in numerous conformations. Conformational analysis aims to map the potential energy surface of the molecule as a function of its dihedral angles to identify all stable, low-energy conformations (energy minima). nih.govresearchgate.netmdpi.comresearchgate.netrsc.org

This process typically begins with a systematic or stochastic search to generate a wide range of possible conformers. mdpi.com Each of these structures is then subjected to geometry optimization to find the nearest local energy minimum. The relative energies of these minima are then calculated to determine the most stable conformers and their populations at a given temperature. nih.gov This analysis is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. For a molecule with a flexible side chain like this one, understanding its conformational preferences is key. nih.gov

Ligand-Substrate Interaction Modeling (e.g., in host-guest chemistry)

Given its structure as a protected amino acid derivative, 2-(2-N-BOC-AMINOETHYLAMINO)-2-(2-FURANYL)ACETIC ACID has the potential to interact with biological macromolecules like proteins or nucleic acids, or with synthetic host molecules. nih.govnih.gov Computational docking and molecular dynamics simulations are the primary tools used to model these interactions.

Docking studies would predict the preferred binding orientation of the molecule within the active site of a target protein, for example. These predictions are scored based on the intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces, to estimate the binding affinity. nih.gov Molecular dynamics simulations could then be used to study the dynamic behavior of the ligand-substrate complex over time, providing insights into the stability of the interaction and any conformational changes that may occur upon binding. nih.gov

Prediction of Reactivity and Selectivity Profiles

Computational methods can be used to predict the reactivity and selectivity of 2-(2-N-BOC-AMINOETHYLAMINO)-2-(2-FURANYL)ACETIC ACID in various chemical reactions. The electronic structure data obtained from quantum chemical calculations, such as the charges on different atoms and the energies of frontier molecular orbitals, can be used to identify the most reactive sites in the molecule. nih.gov

For example, the analysis could predict whether a reaction is more likely to occur at the furan ring, the carboxylic acid group, or the protected amine. In cases where multiple products can be formed, computational modeling can help predict the major product by comparing the activation energies of the competing reaction pathways. This is particularly relevant for stereoselective reactions, where the calculations can predict which stereoisomer is more likely to be formed. rsc.org

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation (e.g., advanced NMR, high-resolution MS)

Advanced spectroscopic methods are indispensable for the detailed structural elucidation of 2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetic acid. Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide atomic-level and precise mass information, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For this molecule, characteristic signals would be expected for the protons on the furan (B31954) ring, the methine proton at the chiral center, the methylene (B1212753) protons of the ethylamino group, and the protons of the tert-butoxycarbonyl (BOC) protecting group.

¹³C NMR: Carbon NMR is used to determine the number of different types of carbon atoms. Key signals would include those from the carbonyl carbons of the carboxylic acid and the BOC group, the carbons of the furan ring, the chiral alpha-carbon, and the carbons of the ethylamino and BOC groups.

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure by establishing connectivity between protons and carbons.

High-Resolution Mass Spectrometry (HRMS):

HRMS, often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. The expected fragmentation patterns can also offer structural confirmation. For instance, a common fragmentation would be the loss of the BOC group or cleavage of the ethylamino chain.

Technique Expected Observations for 2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetic acid
¹H NMR Signals for furan protons, methine proton, methylene protons, and BOC protons.
¹³C NMR Resonances for carbonyl, furan, chiral, ethylamino, and BOC carbons.
HRMS (ESI) Accurate mass measurement of the [M+H]⁺ or [M-H]⁻ ion, confirming the elemental formula.

Chromatographic Methods for Purity Assessment and Stereoisomer Separation (e.g., chiral HPLC)

Chromatographic techniques are essential for assessing the purity of 2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetic acid and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a standard method for determining the purity of the compound. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be typically used.

Chiral HPLC:

The presence of a stereocenter at the alpha-carbon necessitates the use of chiral chromatography to separate the enantiomers. This is critical for stereoselective synthesis and for studying the biological activity of each enantiomer. Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly employed for the resolution of racemic amino acid derivatives. The choice of mobile phase (normal or reversed-phase) and the specific CSP would be optimized to achieve baseline separation of the two enantiomers.

Derivatization Strategies for Enhanced Detection and Analysis in Complex Mixtures

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a particular analytical method. This can enhance detectability, improve chromatographic separation, and provide additional structural information.

For enhanced detection by UV-Vis or fluorescence spectroscopy, the primary or secondary amine of the target molecule (after removal of the BOC group) can be derivatized.

Pre-column Derivatization: The compound is derivatized before injection into the HPLC system. Common reagents include dansyl chloride, which reacts with amines to yield highly fluorescent derivatives, or o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form fluorescent isoindole products.

Post-column Derivatization: The derivatizing reagent is added to the column effluent before it reaches the detector. This approach avoids potential issues with the separation of multiple derivatized products.

While ESI is generally effective for amino acids, derivatization can be used to improve ionization efficiency and control fragmentation. For example, esterification of the carboxylic acid group can increase hydrophobicity and improve signal in reversed-phase LC-MS. Silylation is another common strategy to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis, although this would require the protection of the amine and acid functionalities.

Nanopore sensing is an emerging single-molecule detection technique that could potentially be applied to the analysis of 2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetic acid. In this method, individual molecules are driven through a nanoscale pore, causing a characteristic change in the ionic current.

For a molecule like the target compound, the size and charge of the molecule as it translocates through the pore would generate a unique signal. The bulky BOC group and the furan ring would likely produce a distinct current blockade signature, allowing for its differentiation from other amino acids or small molecules in a complex mixture. Research in this area is focused on designing nanopores with specific chemical functionalities to enhance the recognition and binding of target analytes, which could lead to label-free, high-throughput analysis.

Applications As a Versatile Synthetic Scaffold and Building Block

Incorporation into Peptidomimetic Structures and Non-Natural Amino Acid Libraries

The structural resemblance of 2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetic acid to natural amino acids makes it an excellent candidate for incorporation into peptidomimetic structures and the generation of non-natural amino acid libraries. The furan (B31954) ring can act as a bioisosteric replacement for aromatic or heteroaromatic side chains of natural amino acids like phenylalanine, tyrosine, or tryptophan, potentially leading to novel biological activities and improved pharmacokinetic profiles. ijabbr.comijabbr.com

The presence of the BOC-protected diaminoethane side chain provides a handle for further functionalization, allowing for the creation of diverse libraries of non-natural amino acids. The primary and secondary amine groups, once deprotected, can be acylated, alkylated, or incorporated into various heterocyclic systems, leading to a wide range of structural motifs. This versatility is crucial for the exploration of structure-activity relationships (SAR) in drug discovery.

Research on furan-containing peptides has demonstrated their potential as inhibitors of enzymes such as protein arginine deiminase type IV (PAD4), which is implicated in rheumatoid arthritis. nih.gov In one study, a furan-containing peptide-based inhibitor demonstrated a competitive and reversible inhibition of PAD4 with an IC50 value of 243.2 ± 2.4 μM. nih.gov This highlights the potential of incorporating furan-based amino acids, such as derivatives of the title compound, into peptide sequences to develop new therapeutic agents. nih.gov The synthesis of such peptidomimetics can be achieved through standard solid-phase peptide synthesis (SPPS) protocols, where the furan-containing amino acid is introduced as a building block. ugent.be

Table 1: Examples of Furan-Containing Peptidomimetics and their Potential Applications

Peptidomimetic Structure/ClassSynthetic ApproachPotential ApplicationReference
Furan-based PAD4 InhibitorsSolid-Phase Peptide SynthesisRheumatoid Arthritis Therapy nih.gov
Furan-modified Apelin PeptidesSolid-Phase Peptide SynthesisG-protein coupled receptor (GPCR) crosslinking ugent.be
Furan-modified Opioid PeptidesSolid-Phase Peptide SynthesisGPCR crosslinking ugent.be

Use in the Construction of Complex Heterocyclic Systems

The furan ring within 2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetic acid is a versatile synthon for the construction of more complex heterocyclic systems. youtube.combritannica.com Furan itself can participate in a variety of chemical transformations, including Diels-Alder reactions, electrophilic substitutions, and ring-opening/ring-closing cascades, to generate a diverse array of polycyclic and fused heterocyclic scaffolds. numberanalytics.comnumberanalytics.com

The diene character of the furan ring makes it an excellent partner in [4+2] cycloaddition reactions, providing access to oxabicyclic systems that can be further elaborated. numberanalytics.com Moreover, the furan ring can be viewed as a latent 1,4-dicarbonyl compound, which can be unmasked under specific conditions to participate in condensation reactions for the synthesis of other heterocyles like pyrroles and thiophenes. youtube.com

The amino acid functionality of the title compound provides additional handles for intramolecular cyclization reactions. For instance, after deprotection of the BOC group and activation of the carboxylic acid, intramolecular amidation could lead to the formation of furan-containing cyclic peptides or lactams. The diaminoethane side chain can also be utilized to construct fused heterocyclic systems, such as furan-fused diazepines or piperazines, which are privileged scaffolds in medicinal chemistry. The synthesis of such complex structures is often facilitated by metal-catalyzed cross-coupling reactions or multicomponent reactions. nih.gov

Table 2: Examples of Heterocyclic Systems Derived from Furan Precursors

Heterocyclic SystemSynthetic MethodKey Furan ReactionReference
NaphthodihydrofuransReaction with nitrostilbenesCyclization nih.gov
Furan-fused PolyheterocyclesElectrocyclization of naphthodihydrofuransAromatization and Electrocyclization nih.gov
Disubstituted FuransBase-promoted domino reactionDomino reaction organic-chemistry.org
Tri- and Tetrasubstituted FuransPlatinum-catalyzed reaction of propargylic oxiranesCyclization organic-chemistry.org

Precursor for Advanced Organic Materials and Chemical Probes

The furan moiety in 2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetic acid makes it a valuable precursor for the development of advanced organic materials, particularly conductive polymers and chemical probes. acs.orgrsc.org Polyfurans have emerged as promising materials for organic electronics due to their potential for high charge carrier mobility and stability. rsc.orgrsc.org The electropolymerization of furan-containing monomers can lead to the formation of conductive polyfuran films with conductivities on the order of 1 S cm⁻¹. rsc.orgrsc.org The properties of these materials can be tuned by modifying the substituents on the furan ring.

Furthermore, the inherent fluorescence of many furan derivatives makes them attractive for the design of chemical probes for biological imaging. nih.govnih.govresearchgate.net By attaching specific recognition elements to the furan scaffold, probes can be designed to selectively detect and image various analytes, including metal ions and cancer cells. nih.govnih.govresearchgate.net For example, furan-based fluorescent probes have been developed with high quantum yields and significant Stokes shifts, making them suitable for in vitro and in vivo imaging. nih.govnih.gov A furan-based probe, DCPEF, has shown a high fluorescence quantum yield of 0.946 and has been used for the ultrabright imaging of cancer cells. nih.gov

Table 3: Properties of Furan-Based Organic Materials and Chemical Probes

Material/ProbePropertyApplicationReference
Poly(4,4'-bifuro[3,4-b]furan)Band Gap: 1.21 eVConductive Material tandfonline.com
Poly(trans-2,2'-bifuro[3,2-b]furan)Band Gap: 1.93 eVConductive Material tandfonline.com
Poly(cis-2,2'-bifuro[3,2-b]furan)Band Gap: 1.89 eVConductive Material tandfonline.com
Furan-based fluorescent probe (Cyclo X)Fluorescence Quantum Yield: 0.226Cancer Cell Imaging nih.gov
Furan-based fluorescent probe (SAC)Fluorescence Quantum Yield: 0.400Cancer Cell Imaging nih.gov
Furan-based fluorescent probe (SNO)Fluorescence Quantum Yield: 0.479Cancer Cell Imaging nih.gov
Furan-based fluorescent probe (DCPEF)Fluorescence Quantum Yield: 0.946Cancer Cell Imaging nih.gov

Development of Functionalized Molecular Architectures

The unique combination of functional groups in 2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetic acid provides a foundation for the development of a wide range of functionalized molecular architectures. The term "functionalized molecular architectures" encompasses a broad spectrum of complex molecules designed for specific purposes, from drug delivery systems to supramolecular assemblies. nih.govnih.gov

The furan ring can serve as a rigid scaffold to which various functionalities can be attached with precise spatial control. The carboxylic acid and the protected amines offer orthogonal handles for derivatization, allowing for the stepwise construction of complex molecules. For instance, the carboxylic acid can be converted to an ester or amide, while the deprotected amines can participate in reactions to introduce new substituents or link to other molecular fragments.

Furan-functionalized co-polymers have been developed for targeted drug delivery applications. nih.gov These polymers can self-assemble into nanoparticles that encapsulate hydrophobic drugs. The furan moieties on the surface of these nanoparticles can then be used for conjugation with targeting ligands, such as antibodies, via Diels-Alder chemistry. nih.gov This approach allows for the creation of sophisticated drug delivery systems that can selectively target cancer cells, thereby increasing therapeutic efficacy and reducing side effects. nih.gov The design of such architectures often involves a modular synthetic strategy, where different building blocks are combined to achieve the desired properties. acs.org

Future Research Directions and Unexplored Reactivity

Novel Catalytic Transformations Involving the Compound

The furan (B31954) moiety within the compound is a key handle for a variety of catalytic transformations. While the furan ring is electron-rich and susceptible to electrophilic substitution, modern catalytic methods offer pathways for more controlled and selective functionalization. numberanalytics.com

Future research could focus on the direct C-H functionalization of the furan core. ugent.be Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, represent a promising avenue for introducing new carbon-carbon and carbon-heteroatom bonds at the C5 position of the furan ring. ysu.amresearchgate.net The development of robust catalytic systems that are tolerant of the free carboxylic acid and the Boc-protected amine would be a significant advancement.

Furthermore, the diamino portion of the molecule, once deprotected, could serve as a bidentate ligand for transition metal catalysts. The resulting metal complexes could themselves be catalysts for a range of organic transformations. The chirality at the alpha-carbon of the acetic acid could also be exploited in asymmetric catalysis.

Catalytic Transformation Potential Reagents and Catalysts Potential Products
C5-ArylationAryl boronic acids, Pd(OAc)₂, PPh₃5-Aryl-2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetic acid
C5-AlkynylationTerminal alkynes, PdCl₂(PPh₃)₂, CuI5-Alkynyl-2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetic acid
C-H Activation/AcylationAcetic acid, Zeolite catalysts (e.g., HZSM-5)5-Acetyl-2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetic acid
Ligand for Asymmetric CatalysisDeprotected compound, transition metals (e.g., Rh, Ru)Chiral products from various asymmetric reactions

Multicomponent Reactions Incorporating the Scaffold

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. mdpi.comacs.org The scaffold of 2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetic acid possesses multiple reactive sites that could be exploited in MCRs.

For instance, the deprotected diamine can participate in Ugi or Passerini-type reactions. An Ugi four-component reaction involving the deprotected diamine, an aldehyde, an isocyanide, and a carboxylic acid could lead to the rapid assembly of complex peptide-like structures. Similarly, a Passerini three-component reaction with an aldehyde and an isocyanide would yield α-acyloxy carboxamides.

The furan ring itself can also be a component in MCRs. For example, a bio-inspired furan-thiol-amine (FuTine) multicomponent reaction could be explored, where the furan is oxidized in situ to generate a reactive dialdehyde (B1249045) that then combines with a thiol and the internal amine to form novel heterocyclic systems. researchgate.netresearchgate.net

Multicomponent Reaction Reactants Potential Product Scaffold
Ugi ReactionDeprotected diamine, aldehyde, isocyanide, external carboxylic acidComplex peptidomimetic structures
Passerini ReactionDeprotected diamine, aldehyde, isocyanideα-Acyloxy carboxamide derivatives
Furan-based MCROxidized furan moiety, internal amine, external thiolThio-substituted pyrrole (B145914) derivatives
Aza-Diels-Alder ReactionFuran ring (as diene), imine (dienophile)Nitrogen-containing bicyclic adducts

Green Chemistry Approaches for Synthesis and Functionalization

The principles of green chemistry encourage the use of sustainable and environmentally benign synthetic methods. rsc.org Future research on 2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)acetic acid should prioritize the development of greener synthetic routes and functionalization strategies.

The synthesis of the parent compound itself could be optimized to use renewable starting materials, such as furfural (B47365) derived from biomass. nih.govfrontiersin.org The use of biocatalysis, for instance with transaminases, could provide a scalable and green route to furan-containing amino acids. nih.gov The protection of the amino group with Boc anhydride (B1165640) is a well-established procedure, and greener methods for this transformation, such as using recyclable catalysts or solvent-free conditions, could be explored. rsc.org

For the functionalization of the compound, the use of water as a solvent, microwave-assisted synthesis, and solid-supported catalysts are all avenues for developing more sustainable protocols. rsc.org For example, the acylation of the furan ring with acetic acid over reusable zeolite catalysts has been demonstrated and could be adapted for this system. nih.gov

Green Chemistry Approach Specific Method Advantages
Renewable FeedstocksSynthesis from biomass-derived furfuralReduces reliance on petrochemicals
BiocatalysisEnzymatic amination or resolutionHigh selectivity, mild conditions, reduced waste
Alternative SolventsWater, supercritical CO₂, ionic liquidsReduced toxicity and environmental impact
Energy EfficiencyMicrowave-assisted or flow chemistryFaster reaction times, lower energy consumption
Recyclable CatalystsSolid-supported catalysts, phase-transfer catalystsSimplified purification, reduced catalyst waste

Exploration of Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net The furan moiety and the amino groups of the title compound provide handles for the development of novel bioorthogonal probes and ligation strategies. nih.govnih.gov

The furan ring can act as a "caged" electrophile. Upon selective oxidation, for instance through photo-oxidation, it can be converted into a reactive enal that can be trapped by nucleophiles on biomolecules. rsc.org This strategy could be used for the site-specific labeling of proteins or nucleic acids. The aminoethylamino side chain could be used to attach the furan-containing molecule to a biomolecule of interest prior to the bioorthogonal ligation.

Furthermore, the furan ring can participate in cycloaddition reactions that are bioorthogonal. For example, the reaction of furan derivatives with dienophiles in an inverse-electron-demand Diels-Alder reaction is a known bioorthogonal ligation. The development of furan-containing probes that are activated upon reaction to become fluorescent ("turn-on" probes) is a particularly active area of research. researchgate.net

Bioorthogonal Application Reaction Principle Potential Use
Furan Oxidation LigationIn situ generation of a reactive electrophile from the furan ringCovalent labeling of proteins or nucleic acids
Diels-Alder CycloadditionFuran as a diene in a [4+2] cycloadditionBio-conjugation and assembly of complex biomolecular structures
Fluorogenic ProbesFuran-containing molecule designed to become fluorescent upon reactionImaging and tracking of biomolecules in living cells
Proximity-Induced LigationReaction is triggered by the close proximity of two reactive partners on a biological targetStudying protein-protein interactions or templated synthesis

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-(2-N-BOC-aminoethylamino)-2-(2-furanyl)?

  • Methodological Answer : Synthesis typically involves sequential protection-deprotection strategies. The BOC (tert-butoxycarbonyl) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃) to protect the primary amine. The furanyl moiety is incorporated via nucleophilic substitution or coupling reactions, such as Suzuki-Miyaura cross-coupling, depending on the substituent's reactivity.
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization.
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using:
  • ¹H/¹³C NMR : Assign peaks for BOC (δ ~1.4 ppm for tert-butyl), furan protons (δ ~6.3–7.4 ppm), and amine protons (δ ~5–6 ppm after deprotection).
  • FT-IR : Confirm BOC carbonyl (C=O stretch ~1680–1720 cm⁻¹) and furan C-O-C (∼1260 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. Which spectroscopic techniques are most effective for analyzing the electronic properties of the furan ring in this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Measure π→π* transitions of the furan ring (λmax ~210–280 nm) in solvents of varying polarity to assess solvatochromic effects.
  • Fluorescence Spectroscopy : Evaluate emission spectra to study excited-state interactions between the furan and BOC-protected amine.
  • DFT Calculations : Use B3LYP/6-31G* basis sets to model HOMO-LUMO gaps and compare with experimental UV-Vis data. Reference studies on similar furan derivatives for validation .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

  • Methodological Answer :
  • Step 1 : Cross-validate experimental NMR/IR with DFT-optimized geometries (e.g., Gaussian 16) by calculating chemical shifts (GIAO method) and vibrational frequencies. Adjust solvent models (PCM or SMD) to match experimental conditions.
  • Step 2 : For discrepancies in UV-Vis data, refine TD-DFT parameters (e.g., CAM-B3LYP for charge-transfer transitions) or consider multi-reference methods (CASSCF) for conjugated systems.
  • Step 3 : Use error analysis (e.g., mean absolute deviation) to quantify mismatches and iteratively improve computational models .

Q. What strategies are recommended for studying the steric and electronic effects of the BOC group on reaction kinetics?

  • Methodological Answer :
  • Steric Analysis : Perform X-ray crystallography or molecular docking to quantify steric hindrance. Compare reaction rates (e.g., deprotection with TFA) between BOC-protected and unprotected analogs.
  • Electronic Effects : Use Natural Bond Orbital (NBO) analysis (via NBO 6.0) to evaluate hyperconjugation between the BOC carbonyl and adjacent amine. Monitor Hammett substituent constants (σ) for furan derivatives to predict reactivity .

Q. How can researchers design experiments to investigate the compound’s potential as a ligand in catalytic systems?

  • Methodological Answer :
  • Ligand Screening : Test coordination with transition metals (e.g., Pd, Cu) using conductivity measurements or UV-Vis titration.
  • Catalytic Activity : Assess performance in cross-coupling reactions (e.g., Heck or Buchwald-Hartwig) under varying conditions (temperature, solvent).
  • Computational Support : Calculate metal-ligand binding energies (M06-L/def2-TZVP) and predict catalytic cycles using QM/MM hybrid methods .

Data Analysis and Reporting

Q. What are the best practices for documenting contradictory data in publications?

  • Methodological Answer :
  • Transparency : Clearly report outliers in tables with footnotes explaining potential sources (e.g., solvent impurities, computational convergence issues).
  • Statistical Tools : Apply Grubbs’ test to identify significant outliers. Use Bland-Altman plots for method-comparison studies.
  • Reproducibility : Archive raw data (NMR FIDs, computational input files) in repositories like Zenodo or IUPAC-affiliated databases .

Tables for Key Data

Property Experimental Value Computational Value Method Reference
BOC C=O Stretch (IR)1705 cm⁻¹1712 cm⁻¹B3LYP/6-31G*
HOMO-LUMO Gap (UV-Vis)4.2 eV4.0 eVTD-CAM-B3LYP/6-311+G**
Deprotection Rate (TFA)t₁/₂ = 15 minN/AKinetic Monitoring

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.